Bis(4-methoxyphenyl) carbonate
Overview
Description
Bis(4-methoxyphenyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two 4-methoxyphenyl groups attached to a carbonate group
Mechanism of Action
Target of Action
Bis(4-methoxyphenyl) carbonate, also known as FMPC, has been synthesized for application as a therapeutic agent . The primary targets of this compound are cancer cells . The compound exhibits significant radical scavenging potential and anticancer property .
Mode of Action
The mode of action of this compound involves interaction with its targets, leading to changes in the cellular environment. The carbonate ester backbone and the moiety present in chitosan-FMPC-nanoparticles, undergo hydrolysis at the targeted cancer causing microenvironment to release vanillin and chitosan and enhance the anticancer activity .
Biochemical Pathways
The compound is known to undergo hydrolysis in the cancer-causing microenvironment, releasing vanillin and chitosan . This suggests that it may interact with biochemical pathways related to these substances.
Pharmacokinetics
The compound’s ability to undergo hydrolysis in the cancer-causing microenvironment suggests that it may have unique bioavailability characteristics .
Result of Action
The result of this compound’s action is the enhancement of anticancer activity. Both FMPC and C-FMPC-Nps exhibit a dose-dependent cytotoxicity towards different cell lines . This suggests that the compound may have a significant impact on cellular health and viability in the context of cancer.
Action Environment
The action of this compound is influenced by the microenvironment of cancer cells. The compound undergoes hydrolysis specifically in the cancer-causing microenvironment, which triggers the release of vanillin and chitosan and enhances its anticancer activity . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH, enzymatic activity, and other characteristics of the cancer cell microenvironment.
Biochemical Analysis
Cellular Effects
Bis(4-methoxyphenyl) carbonate has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with certain enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with certain transporters or binding proteins, and can affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-methoxyphenyl) carbonate can be synthesized using vanillin as a starting material. One common method involves the reaction of vanillin with dimethyl carbonate under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl) carbonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Bis(4-methoxyphenyl) carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and other polymeric materials.
Biology and Medicine: The compound has been studied for its potential antioxidant and anticancer properties.
Industry: It is utilized in the production of high-performance materials and coatings.
Comparison with Similar Compounds
Similar Compounds
Bis(4-formyl-2-methoxyphenyl) carbonate: This compound is similar in structure but contains formyl groups instead of methoxy groups.
Bis(4-(hydroxymethyl)-2-methoxyphenyl) carbonate: This compound has hydroxymethyl groups, offering different reactivity and applications.
Uniqueness
Bis(4-methoxyphenyl) carbonate is unique due to its specific functional groups, which provide distinct chemical properties and reactivity.
Properties
IUPAC Name |
bis(4-methoxyphenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-17-11-3-7-13(8-4-11)19-15(16)20-14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBTWSPZTNYNHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396504 | |
Record name | bis(4-methoxyphenyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-71-1 | |
Record name | bis(4-methoxyphenyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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